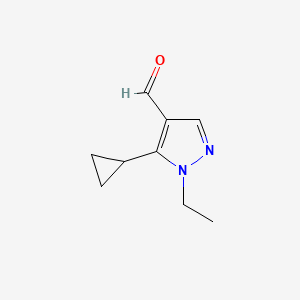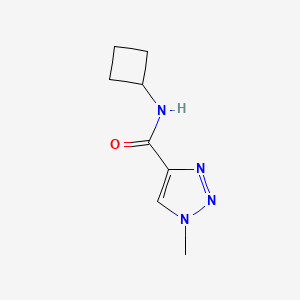![molecular formula C17H23N5O B15113040 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113040.png)
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine: is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidin-1-yl group, which is further connected to a 6-tert-butylpyridazin-3-yl moiety via an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrrolidin-1-yl Intermediate: The pyrrolidin-1-yl group can be synthesized through the reaction of pyrrolidine with appropriate electrophiles.
Synthesis of the 6-Tert-butylpyridazin-3-yl Intermediate: This intermediate can be prepared by reacting tert-butyl hydrazine with suitable pyridazine derivatives.
Coupling Reaction: The final step involves the coupling of the pyrrolidin-1-yl intermediate with the 6-tert-butylpyridazin-3-yl intermediate using an oxymethyl linker. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-yl group.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxymethyl linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidin-1-yl group.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted products at the oxymethyl linkage.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 3-[(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
Uniqueness
Compared to similar compounds, 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring, a pyrrolidin-1-yl group, and a 6-tert-butylpyridazin-3-yl moiety. This unique structure allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-tert-butyl-6-[(1-pyrimidin-4-ylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C17H23N5O/c1-17(2,3)14-4-5-16(21-20-14)23-11-13-7-9-22(10-13)15-6-8-18-12-19-15/h4-6,8,12-13H,7,9-11H2,1-3H3 |
InChI Key |
GIYWQKBFJQQQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15112970.png)
![3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B15112978.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15112983.png)
![1-Methyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112984.png)
![2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15112998.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B15113014.png)

![4-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B15113027.png)
![5-Ethyl-2-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B15113028.png)
![methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15113044.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15113052.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B15113060.png)
![2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113061.png)

